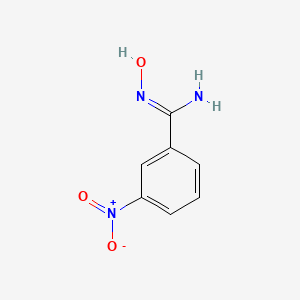

N-Hydroxy-3-nitro-benzamidine

説明

Emerging Significance of the N-Hydroxy-3-nitro-benzamidine Scaffold

The this compound scaffold is increasingly recognized for its potential in drug discovery. The core structure, a benzamidine (B55565) derivative, is a versatile platform that has been explored for a range of therapeutic applications, including the development of anticoagulants, anti-inflammatory agents, and antimicrobials. ontosight.ai The addition of the N-hydroxy and nitro groups to this core structure creates opportunities for more specific and potent biological activity.

The N-hydroxyamidine group, in particular, is a key feature. It can act as a bioisostere for other functional groups, potentially improving a compound's pharmacological profile. nih.gov For instance, research on indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, a target in cancer immunotherapy, has shown that hydroxyamidine derivatives can be potent and selective inhibitors. nih.gov While not specifically this compound, this research highlights the value of the N-hydroxyamidine moiety in designing enzyme inhibitors.

The nitro group, an electron-withdrawing group, significantly influences the electronic properties and reactivity of the molecule. cymitquimica.com This can be leveraged to fine-tune the compound's interaction with its biological target. The strategic placement of a nitro group is a common tactic in medicinal chemistry to enhance activity or modify metabolic stability.

Historical Context of N-Hydroxy Benzamidine Derivatives in Drug Discovery

The journey of N-hydroxy benzamidine derivatives in drug discovery is closely linked to the broader history of amidine-containing compounds and the understanding of their metabolic pathways. Aromatic amidines, such as pentamidine, were identified early on for their therapeutic potential, particularly as antiprotozoal agents. nih.gov However, their use was often limited by poor bioavailability and toxicity. nih.gov

A significant breakthrough came with the discovery of the prodrug principle, where amidoximes (N-hydroxylated amidines) could be used to improve the oral bioavailability of amidine drugs. nih.gov It was found that these N-hydroxylated derivatives could be administered and then reduced back to the active amidine form in the body by a then-unknown enzyme system. nih.gov This discovery opened up new avenues for developing more effective and safer amidine-based therapies.

Further research led to the identification of the mitochondrial amidoxime-reducing component (mARC), a key enzyme responsible for this retro-reduction. nih.gov This understanding of the metabolic fate of N-hydroxyamidines has been crucial in the rational design of prodrugs. For example, N,N'-dihydroxybenzamidine was shown to have even higher bioavailability than the corresponding benzamidoxime. nih.govacs.org This historical work laid the foundation for the exploration of various substituted N-hydroxy benzamidine derivatives, including those with nitro groups, for a wide array of therapeutic targets.

Overview of Current Research Trajectories for this compound and Analogues

Current research involving this compound and its analogues is multifaceted, exploring their potential in various therapeutic areas. While specific research on this compound itself is emerging, the broader class of N-hydroxy benzamidines and nitroaromatic compounds provides a clear indication of the research directions.

One major area of focus is the development of enzyme inhibitors. As mentioned, hydroxyamidine derivatives are being investigated as potent IDO1 inhibitors for cancer immunotherapy. nih.gov The ability of the deprotonated oxygen of the N-hydroxyamidine to interact with heme iron is a key aspect of their inhibitory activity. nih.gov

Furthermore, the synthesis of various benzamidine derivatives continues to be an active area of research, with studies focusing on creating libraries of compounds with diverse substitutions to screen for various biological activities. For example, benzamidine derivatives carrying 1,2,3-triazole moieties have been synthesized and evaluated for their antifungal activity. nih.govmdpi.com This highlights the modular nature of the benzamidine scaffold, allowing for the incorporation of different functional groups to target specific pathogens or cellular pathways.

Analogues of this compound, such as those with different substitution patterns on the phenyl ring or modifications to the hydroxyamidine group, are also of interest. For instance, research on trypanosome alternative oxidase (TAO) inhibitors has explored benzamidine derivatives with various linkers and substituents to optimize their activity against tropical diseases. acs.orgnih.gov Studies on other nitro-substituted benzamides have also been conducted to explore their antioxidant potential. acs.org

The development of novel synthetic methodologies to access these complex molecules is another important research trajectory. Efficient and versatile synthetic routes are crucial for generating a diverse range of analogues for structure-activity relationship (SAR) studies. rsc.org

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Key Research Area |

| This compound | 5023-94-9 | C7H7N3O3 | General medicinal chemistry interest oakwoodchemical.com |

| 4-(3,5-Dichloro-phenoxy)-N-hydroxy-3-nitro-benzamidine | - | - | Potential biological activities, enzyme inhibition ontosight.ai |

| 4-(2,4-Difluorophenoxy)-N-hydroxy-3-nitrobenzenecarboximidamide | 263015-56-1 | C13H9F2N3O4 | Potential therapeutic applications cymitquimica.com |

| N-Hydroxy-4-nitro-benzamidine | 1613-86-1 | C7H7N3O3 | Synthesis of oxadiazole derivatives a2bchem.com |

| 3-Amino-N-hydroxybenzamidine | - | - | Antituberculosis activity researchgate.net |

Structure

3D Structure

特性

IUPAC Name |

N'-hydroxy-3-nitrobenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O3/c8-7(9-11)5-2-1-3-6(4-5)10(12)13/h1-4,11H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAIHFKLUPWFUGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70198246 | |

| Record name | m-Nitrobenzamide oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70198246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5023-94-9 | |

| Record name | 3-Nitrobenzamidoxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5023-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Nitrobenzamide oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005023949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m-Nitrobenzamide oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70198246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-nitrobenzamide oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.373 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies for N Hydroxy 3 Nitro Benzamidine

Established Synthetic Routes for N-Hydroxy-3-nitro-benzamidine

The preparation of this compound primarily relies on established chemical transformations that are efficient and versatile.

Conversion from Nitrile Precursors via Hydroxylamine Hydrochloride Reactivity

A prevalent and effective method for the synthesis of this compound involves the reaction of a nitrile precursor, specifically 3-nitrobenzonitrile, with hydroxylamine hydrochloride. google.comnih.gov This reaction is a nucleophilic addition of hydroxylamine to the carbon-nitrile triple bond. nih.gov The process is typically carried out in a suitable solvent, such as ethanol, and may be facilitated by a base like potassium carbonate to neutralize the hydrochloride salt and generate the free hydroxylamine nucleophile. google.comprepchem.com

The reaction mechanism involves the attack of the nitrogen atom of hydroxylamine on the electrophilic carbon of the nitrile group. This is followed by proton transfer steps to yield the final amidoxime (B1450833) product. The presence of the nitro group on the benzene (B151609) ring influences the reactivity of the nitrile group. While a variety of nitrile-containing aromatic compounds can be synthesized through the treatment of aldehydes and hydroxylamine hydrochloride in the presence of a catalyst, the direct conversion of 3-nitrobenzonitrile remains a key route. researchgate.net

Factors such as reaction time, temperature, and the choice of solvent and base can be optimized to maximize the yield of this compound. For instance, refluxing a mixture of p-nitrobenzonitrile, hydroxylamine hydrochloride, and potassium carbonate in a mixture of ethanol and water has been reported to yield the corresponding p-nitrobenzamidoxime. prepchem.com It is important to note that under certain conditions, particularly in anhydrous methanol, the reaction of aromatic nitriles with electron-withdrawing substituents with hydroxylamine can lead to the formation of amides as byproducts. rsc.org

Table 1: Reaction Conditions for Synthesis from Nitrile Precursors

| Precursor | Reagents | Solvent | Conditions | Product |

| 3-Nitrobenzonitrile | Hydroxylamine Hydrochloride, Base (e.g., Potassium Carbonate) | Ethanol/Water | Reflux | This compound |

| p-Nitrobenzonitrile | Hydroxylamine HCl, K2CO3 | Ethanol/Water | Reflux for 20 hours | p-Nitrobenzamidoxime |

Amidoxime Formation and Subsequent Cyclization Reactions

The formation of the amidoxime group is the central transformation in the synthesis of this compound from its nitrile precursor. nih.gov Amidoximes are compounds that contain both an amino and a hydroxymino group on the same carbon atom. nih.gov The most common method for their preparation is the nucleophilic attack of hydroxylamine on a nitrile. nih.gov

Once formed, the this compound molecule, with its reactive functional groups, can potentially undergo subsequent cyclization reactions to form various heterocyclic systems. While specific cyclization reactions starting directly from this compound are not extensively detailed in the provided context, the general reactivity of amidoximes allows for their conversion into oxadiazoles, oxadiazolones, and other related heterocycles through reactions with various electrophiles. These transformations typically involve the hydroxylamino and amino functionalities of the amidoxime group.

Novel Derivatization Strategies for this compound Analogues

To explore the structure-activity relationships and to develop compounds with improved properties, various derivatization strategies for this compound have been investigated.

Modification of the Benzamidine (B55565) Backbone for Functional Group Incorporation

Modification of the benzamidine backbone of this compound allows for the introduction of various functional groups. This can be achieved by starting with differently substituted benzonitrile precursors. The synthesis of a wide variety of nitriles can be accomplished from the corresponding aldehydes, which can then be converted to the desired N-hydroxy-benzamidine derivatives. This approach provides a versatile platform for creating a library of analogues with diverse electronic and steric properties. For example, by altering the substituents on the aromatic ring, it is possible to modulate the compound's lipophilicity, polarity, and potential for hydrogen bonding, which can in turn influence its biological activity.

Synthesis of Metal Complexes of this compound and Related Ligands

The amidoxime group in this compound is an excellent chelating ligand for various metal ions. The nitrogen and oxygen atoms of the hydroxyamino group can coordinate with metal centers to form stable complexes. The synthesis of such metal complexes represents a significant derivatization strategy. These complexes can exhibit unique chemical and physical properties compared to the parent ligand, including altered reactivity, solubility, and spectroscopic characteristics. The coordination chemistry of amidoxime-containing ligands is a rich field of study with potential applications in catalysis, materials science, and medicinal chemistry.

Preparation of this compound as Prodrugs for Enhanced Biopharmaceutical Profiles

The concept of prodrugs is a well-established strategy to improve the biopharmaceutical properties of a drug candidate. For this compound, this could involve masking the polar N-hydroxy group to enhance its membrane permeability and oral absorption. Upon administration, the prodrug would be converted to the active this compound through enzymatic or chemical cleavage in the body. This approach aims to optimize the delivery of the active compound to its target site.

Incorporation into Hybrid Molecular Architectures (e.g., Triazole Moieties, Benzimidazole (B57391) Amidoximes)

The functional groups of this compound allow for its integration into larger, hybrid molecules, potentially enhancing or modifying its chemical properties. Key examples include its incorporation into structures containing triazole or benzimidazole moieties.

Triazole Moieties: The synthesis of hybrid molecules containing both N-hydroxy-benzamidine and a 1,2,3-triazole ring is a significant area of research. These structures are typically assembled using "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition. A general strategy involves preparing a benzamidine derivative that contains either an azide or an alkyne functional group. This precursor can then react with a corresponding alkyne or azide to form the stable 1,2,3-triazole link. For instance, novel benzamidine derivatives featuring 1,2,3-triazole moieties have been synthesized and evaluated for their biological activities, demonstrating the utility of this approach. nih.gov

Benzimidazole Amidoximes: The fusion of a benzamidine moiety with a benzimidazole core creates a class of compounds with considerable interest. The synthesis of these complex structures often begins with appropriately substituted benzimidazole carbonitriles. researchgate.netnih.gov The critical step is the conversion of the nitrile group (-CN) on the benzimidazole ring into an N-hydroxy-benzamidine (amidoxime) group. This transformation is typically achieved by reacting the benzimidazole carbonitrile with hydroxylamine hydrochloride in the presence of a base. researchgate.netnih.gov

One established method involves stirring the benzimidazole carbonitrile with a mixture of hydroxylamine hydrochloride and potassium tert-butoxide in a solvent like dimethyl sulfoxide (DMSO) at room temperature. nih.gov This process effectively converts the nitrile to the desired N-hydroxy amidine functionality, yielding the target benzimidazole amidoxime. This synthetic route has been successfully used to create a series of novel benzimidazole amidoximes from their corresponding nitrile precursors. researchgate.net

A summary of a typical reaction for this conversion is presented below:

| Starting Material | Reagents | Solvent | Conditions | Product |

| Benzimidazole Carbonitrile | Hydroxylamine Hydrochloride, Potassium tert-butoxide | DMSO | Room Temperature, 24h | Benzimidazole Amidoxime |

This interactive table summarizes the general conditions for converting a benzimidazole nitrile to a benzimidazole amidoxime.

Green Chemistry Approaches and Scalable Synthesis Considerations for this compound

Modern chemical synthesis places a strong emphasis on sustainability, efficiency, and safety, principles encapsulated by the field of green chemistry. These considerations are crucial for the large-scale production of this compound.

Green Chemistry Approaches: Efforts to develop environmentally benign methods for synthesizing amidoximes, including this compound, focus on several key areas:

Safer Solvents: Traditional syntheses often use organic solvents like DMSO. Research is exploring the use of greener alternatives, such as water or ethanol. researchgate.netgoogle.com An optimized green synthesis for arylamidoximes has been developed using water as the solvent and triethylamine as a base at room temperature, which offers advantages like easier work-up and shorter reaction times compared to conventional methods. researchgate.nettandfonline.com

Catalysis: The use of catalysts can reduce waste and improve reaction efficiency. For related benzamidine syntheses, ionic liquid-supported nano-metal catalysts have been employed for hydrogenation steps, offering high activity and recoverability. google.com While this applies to the reduction of the amidoxime, it highlights a green approach within the broader synthetic pathway.

Waste Reduction: Conventional methods for amide bond formation, a related reaction, often use stoichiometric activating reagents that generate significant waste. ucl.ac.uk Developing direct catalytic methods that avoid these reagents is a key goal of green chemistry. ucl.ac.uk Solvent-free synthesis, for example, by direct heating of reactants with a catalyst like boric acid, represents another innovative approach to minimize waste. semanticscholar.org

Scalable Synthesis Considerations: Transitioning the synthesis of this compound from a laboratory scale to industrial production requires careful consideration of several factors:

Starting Material Availability: The primary precursor is typically 3-nitrobenzonitrile. Its availability, cost, and purity are critical for large-scale production.

Reaction Conditions: For scalability, reactions should be robust, reproducible, and safe. The reaction of a nitrile with hydroxylamine hydrochloride is a common and generally scalable method. google.com However, managing reaction temperature and the handling of reagents like hydroxylamine, which can be unstable, are important safety considerations.

Process Optimization: Optimizing reaction parameters such as solvent choice, base, and temperature is essential for maximizing yield and minimizing byproducts. For instance, studies have shown that in aqueous solutions, the choice and amount of base (e.g., triethylamine vs. NaOH) can significantly impact the yield of the desired amidoxime and the formation of amide side products. tandfonline.com

Purification: Efficient and scalable purification methods are necessary. Crystallization is often preferred over chromatographic methods for large quantities. The work-up procedure for green syntheses in water often involves simple filtration of the precipitated product, which is highly advantageous for scalability. researchgate.net

Flow Chemistry: Continuous flow chemistry offers a modern, scalable, and often safer alternative to traditional batch processing. This technology can allow for better control over reaction parameters and safer handling of potentially hazardous intermediates, making it an attractive option for the industrial synthesis of this compound and its derivatives.

Biological Activities and Therapeutic Potentials of N Hydroxy 3 Nitro Benzamidine

Antimicrobial Efficacy of N-Hydroxy-3-nitro-benzamidine and its Derivatives

The structural framework of this compound, combining an amidoxime (B1450833) group with a nitro-substituted aromatic ring, provides a foundation for significant antimicrobial potential. The nitro group, in particular, is a well-known pharmacophore in various antimicrobial agents, often acting as a prodrug element that requires bioreduction to exert its effect. encyclopedia.pub Derivatives of this core structure have been investigated for their efficacy against a range of pathogenic bacteria, fungi, and mycobacteria.

Antibacterial Spectrum and Potency against Pathogenic Strains

While direct studies on the antibacterial spectrum of this compound are limited, research on related nitrobenzamide and benzimidazole (B57391) derivatives provides valuable insights into the potential of this chemical class. ijpbs.comorientjchem.orgnanobioletters.com Synthesized amide derivatives of benzoic acids have demonstrated a wide range of pharmacological effects, including antibacterial activity. nanobioletters.com For instance, certain novel N-benzamide derivatives have shown promising activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria, with Minimum Inhibitory Concentration (MIC) values as low as 3.12 µg/mL. nanobioletters.com Similarly, studies on nitrobenzimidazole derivatives have revealed inhibitory effects against B. subtilis, with polyhalogenated versions showing MIC values comparable to tetracycline. antibiotics-chemotherapy.ru The antibacterial action of nitroaromatic compounds is often attributed to the reductive activation of the nitro group within the microbial cell, leading to the formation of toxic radical intermediates that can damage DNA and other critical biomolecules. encyclopedia.pub

Antifungal Activities and Mechanistic Considerations

Amidine derivatives have been explored for their fungicidal properties, particularly in agricultural applications. nih.gov Studies on benzamidine (B55565) derivatives carrying 1,2,3-triazole moieties have demonstrated notable in vivo antifungal activity against plant pathogens such as Colletotrichum lagenarium and Botrytis cinerea. nih.govnih.govresearchgate.net In one study, a synthesized benzamidine derivative exhibited 90% efficacy against C. lagenarium, surpassing the performance of the commercial fungicide carbendazim (B180503) (85%). nih.govresearchgate.net While the synthesized benzamidines in this series showed modest in vitro activity, their potent in vivo effects suggest that metabolic activation or host interactions may play a crucial role in their mechanism of action. nih.govnih.gov The general mechanism for nitro-containing antifungals often involves the production of toxic intermediates upon reduction of the nitro group inside the fungal cell. encyclopedia.pub

Antituberculosis Research and Mycobacterial Inhibition

The most significant research into the antimicrobial potential of nitrobenzamides relates to their potent activity against Mycobacterium tuberculosis (Mtb). nih.gov A family of N-alkyl nitrobenzamides has been identified as exhibiting promising antitubercular activity, with some derivatives showing MICs as low as 16 ng/mL. nih.gov The primary molecular target for these compounds is believed to be decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1), an essential enzyme for the biosynthesis of the mycobacterial cell wall. nih.govpreprints.org

The mechanism of action is covalent inhibition. preprints.org The aromatic nitro group on the benzamide (B126) scaffold is reduced by the FAD cofactor within the DprE1 active site, forming a reactive nitroso intermediate. preprints.orgpreprints.org This intermediate is then attacked by a crucial cysteine residue (Cys387) in the enzyme, forming an irreversible covalent bond that permanently inactivates DprE1. preprints.orgnih.gov Structure-activity relationship studies have revealed that 3,5-dinitro and 3-nitro-5-trifluoromethyl derivatives are particularly active. nih.gov

| Compound Class | Specific Derivative | Target Organism | MIC | Reference |

|---|---|---|---|---|

| N-alkyl-3,5-dinitrobenzamides | Intermediate lipophilicity (C6-C10 alkyl chain) | M. tuberculosis | 16 ng/mL | nih.gov |

| Nitrobenzamides | DNB1 | M. tuberculosis H37Rv (extracellular) | ~0.03 µM | researchgate.net |

| Nitrobenzamides | DNB2 | M. tuberculosis H37Rv (extracellular) | ~0.015 µM | researchgate.net |

| 3,5-dinitro esters | Not specified | M. tuberculosis H37Rv | Active | nih.gov |

Antiparasitic Applications of this compound Analogues

The same chemical features that confer antimicrobial activity also make this compound and its analogues promising candidates for antiparasitic agents. The nitro group, in particular, is a key feature in several established and investigational drugs against protozoan parasites.

Antimalarial Potential, including Dihydrofolate Reductase Inhibition

While many antifolate antimalarial drugs like pyrimethamine (B1678524) target the enzyme dihydrofolate reductase (DHFR), the primary antimalarial mechanism for nitroaromatic compounds appears to be different. nih.govmedscape.comproteopedia.org Research into the antiplasmodial activity of nitroaromatic compounds suggests a mechanism dependent on their reductive activation within the parasite. nih.gov The activity of a series of nitrobenzenes and nitrofurans against Plasmodium falciparum was found to correlate with their single-electron reduction potential. nih.gov This reductive activation can lead to oxidative stress. Furthermore, nitroaromatic compounds have been shown to inhibit the antioxidant flavoenzyme P. falciparum glutathione (B108866) reductase (PfGR), which is crucial for the parasite's defense against oxidative damage. nih.gov Although direct inhibition of DHFR by this compound has not been established, the broader class of nitroaromatic compounds demonstrates clear antiplasmodial activity through mechanisms linked to their redox properties. nih.gov

Trypanocidal Activities and Alternative Oxidase Inhibition

Nitrobenzamide derivatives have emerged as a promising class of compounds for treating trypanosomal infections, such as Chagas disease and African sleeping sickness. nih.govresearchgate.net Their efficacy often relies on parasite-specific enzymes that are absent in mammalian hosts. researchgate.net A key mechanism is the activation of these compounds by a parasitic type I nitroreductase (NTR). nih.govresearchgate.net This enzyme catalyzes the two-electron reduction of the nitro group, generating toxic metabolites that kill the parasite. researchgate.net Studies on aziridinyl nitrobenzamide derivatives showed potent growth-inhibitory properties against Trypanosoma brucei and Trypanosoma cruzi, with the most active compounds exhibiting 50% inhibitory concentrations (IC50) of less than 1 µM. nih.gov This activity was confirmed to be NTR-specific, as parasites overexpressing the enzyme became hypersensitive to the drugs. nih.gov

A second important target for trypanocidal benzamidine analogues is the Trypanosome Alternative Oxidase (TAO). nih.govacs.org TAO is a mitochondrial enzyme essential for the respiration of bloodstream-form trypanosomes and has no counterpart in mammalian cells, making it a validated drug target. nih.govnih.gov Benzamidine-based compounds have been synthesized and tested as TAO inhibitors, showing activity in the low micromolar range. nih.govacs.org

| Compound Class | Target | Organism | Activity Metric | Value | Reference |

|---|---|---|---|---|---|

| Aziridinyl dinitrobenzyl derivatives | Growth (NTR-dependent) | T. brucei / T. cruzi | IC50 | <1 µM | nih.gov |

| Benzamidinium derivative (1c) | Growth | T. b. brucei (s427) | EC50 | 3.00 µM | nih.govresearchgate.net |

| 2-Phenylimidazolin-3-ium derivative (2c) | Growth | T. b. brucei (s427) | EC50 | 1.72 µM | nih.govresearchgate.net |

| 4-Cyanophenoxy analogue (7b) | TAO Enzyme | Recombinant | IC50 | 1.52 µM | nih.gov |

| 4-Cyanophenoxy analogue (7d) | TAO Enzyme | Recombinant | IC50 | 16.4 µM | nih.gov |

Anticancer and Antineoplastic Investigations

Inhibition of Cellular Proliferation and Apoptosis Induction Pathways

No published studies were identified that specifically investigate the effects of this compound on cellular proliferation or the induction of apoptosis. Research on other nitrated compounds and benzamide derivatives has explored these areas, but this information does not directly apply to the subject compound.

Targeting Specific Tumor Cell Lines

There is no available data from preclinical or clinical studies detailing the activity of this compound against any specific tumor cell lines.

Neurological Applications, including Alzheimer's Disease Research

No research has been published concerning the potential neurological applications of this compound, including any investigations related to Alzheimer's disease.

Other Reported Biological Activities (e.g., Antiviral, Anti-inflammatory, Antioxidant)

There are no reports in the scientific literature describing the antiviral, anti-inflammatory, or antioxidant properties of this compound. While the nitro group and the benzamidine core are present in other molecules with such activities, the specific biological profile of this compound has not been characterized.

Mechanistic Investigations of Biological Action of N Hydroxy 3 Nitro Benzamidine

Enzyme Inhibition Kinetics and Characterization

The study of enzyme kinetics is fundamental to understanding how inhibitors like N-Hydroxy-3-nitro-benzamidine and its analogs modulate biological pathways. This involves quantifying their inhibitory potency and elucidating the precise nature of their interaction with target enzymes.

The potency of an enzyme inhibitor is commonly expressed by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50% under defined experimental conditions. The Ki value is a more absolute measure of the binding affinity between the inhibitor and the enzyme.

While specific Ki and IC50 values for this compound are not readily found, data for related benzamidine (B55565) derivatives highlight their potential as potent enzyme inhibitors. For instance, various benzamidine analogs have been shown to inhibit serine proteases like plasma kallikrein with Ki values in the micromolar to nanomolar range. One study found that derivatives of Nα-arylsulfonylated 3-amidinophenylalanine inhibit plasma kallikrein with Ki values between 0.1 and 1.0 μM nih.gov. Another investigation into human tissue kallikrein 1 (hK1) determined the Ki of the parent compound, benzamidine, to be 1,098 +/- 91 μM, while a related compound, 4-aminobenzamidine, showed a much stronger affinity with a Ki of 146 +/- 10 μM nih.gov. These findings underscore how substitutions on the benzamidine ring significantly influence binding affinity.

Table 1: Inhibition Constants (Ki) of Benzamidine Analogs Against Kallikreins

| Compound | Enzyme Target | Ki Value (µM) |

|---|---|---|

| Nα-arylsulfonylated 3-amidinophenylalanine derivatives | Plasma Kallikrein | 0.1 - 1.0 nih.gov |

| 4-aminobenzamidine | Human Tissue Kallikrein (hK1) | 146 ± 10 nih.gov |

This table presents data for benzamidine analogs to illustrate the inhibitory potential of this class of compounds. Data for this compound is not specified in the cited sources.

Enzyme inhibition can be classified into several types, primarily competitive, non-competitive, and uncompetitive, based on the mechanism of interaction between the inhibitor, the enzyme, and its substrate.

Competitive Inhibition: The inhibitor, being structurally similar to the substrate, binds to the enzyme's active site, thereby preventing the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration.

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding alters the enzyme's conformation, reducing its catalytic efficiency without preventing substrate binding.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, preventing the conversion of the substrate to the product.

Benzamidine and its derivatives are classic examples of competitive inhibitors for trypsin-like serine proteases. nih.gov Their amidine group mimics the side chain of arginine, allowing them to bind specifically to the active site of these enzymes. nih.gov Kinetic studies, often visualized using Cornish-Bowden plots, have confirmed a purely competitive inhibition mechanism for various multivalent benzamidines against enzymes like plasmin. nih.gov Similarly, the inhibition of human tissue kallikrein by 4-aminobenzamidine and benzamidine has been characterized as linear competitive. nih.gov This strongly suggests that this compound likely functions as a competitive inhibitor, particularly against proteases that recognize basic amino acid residues.

The benzamidine scaffold is a versatile template for designing inhibitors against a variety of enzymes. The specific targets are determined by the substitutions on the phenyl ring.

Trypanosome Alternative Oxidase (TAO): TAO is a crucial enzyme for the energy metabolism of Trypanosoma brucei, the parasite responsible for African sleeping sickness, making it a key drug target. nih.govacs.org The absence of this enzyme in mammals allows for selective targeting. nih.gov Research has demonstrated that benzamidine-based compounds can be designed as inhibitors of TAO. nih.govacs.org While some complex benzamidine-containing molecules showed weaker, micromolar range activity compared to other classes, this indicates that the benzamidine moiety can be incorporated into TAO inhibitor designs. nih.gov

Tissue Kallikrein: Kallikreins are a subgroup of serine proteases. Benzamidine derivatives have been extensively studied as inhibitors of both plasma and tissue kallikreins. nih.govnih.gov For example, novel inhibitors using a 3-amidinophenylalanine scaffold were developed that competitively inhibit plasma kallikrein with Ki values in the sub-micromolar range. nih.gov The inhibition of human tissue kallikrein by simple benzamidines has also been well-characterized. nih.gov

Dihydrofolate Reductase (DHFR): DHFR is a vital enzyme in the synthesis of DNA precursors and is a well-established target for anticancer and antimicrobial drugs. nih.govpatsnap.com While benzamidine itself is not a classic DHFR inhibitor, the broader class of small molecules that inhibit DHFR often features heterocyclic rings and specific functionalities that allow them to mimic the natural substrate, dihydrofolate. It is plausible that highly modified benzamidine derivatives could be designed to target this enzyme.

Thymidylate Kinase and Cholinesterases: There is limited specific information in the reviewed literature detailing the activity of this compound or its close analogs against thymidylate kinase or cholinesterases.

Molecular and Cellular Interaction Studies

Beyond direct enzyme inhibition, understanding the broader molecular interactions of a compound is crucial for a complete mechanistic picture. This includes its binding to cellular receptors and its potential interactions with nucleic acids.

Receptor binding assays are used to determine the affinity of a compound for a wide array of cellular receptors. A selectivity profile is generated by testing the compound against a panel of different receptors, which helps to identify potential on-target and off-target effects. This is a critical step in drug development to predict a compound's therapeutic window and potential side effects.

Specific receptor binding and selectivity profiling data for this compound are not available in the public domain. Such studies are essential to determine if the compound interacts with other cellular targets besides its known enzyme inhibition profile.

Some small molecules can interact directly with nucleic acids like DNA, either by intercalating between base pairs, binding in the grooves, or inducing cleavage. A study in 1988 explored the potential of nitrobenzamides to act as DNA photocleaving agents when linked to a DNA intercalator, 9-aminoacridine. nih.gov Upon irradiation with long-wavelength UV light, these linked compounds were shown to induce single-strand nicks in DNA. nih.gov The efficiency of this cleavage was dependent on the position of the nitro group on the benzamide (B126) ring. The study found that changing the nitro group from the 4-position (para) to the 3-position (meta) caused a significant 30-fold reduction in photocleavage efficiency. nih.gov This suggests that while a 3-nitrobenzamide moiety has a much lower intrinsic capacity for this specific photochemical reaction compared to its 4-nitro counterpart, it is not entirely inert in this context when part of a larger, DNA-targeting molecule. nih.gov

Influence on Key Cellular Processes (e.g., Microglial Activation, Reactive Oxygen Species Release)

The biological activity of this compound and structurally related nitroaromatic compounds involves significant modulation of key cellular processes, particularly those central to neuroinflammation and oxidative stress. Research into compounds containing a nitro group has revealed their potential to influence microglial activation and the subsequent release of reactive oxygen species (ROS), which are critical factors in the pathology of various neurological conditions.

Microglia, the resident immune cells of the central nervous system, play a dual role in brain health and disease. In response to pathological stimuli, they can become activated, leading to the release of a variety of signaling molecules, including pro-inflammatory cytokines and ROS. While this response is initially protective, chronic or excessive microglial activation can contribute to neuronal damage.

Studies on nitro-containing compounds, such as nitro capsaicin, have demonstrated an ability to suppress microglial activation. In laboratory models using lipopolysaccharide (LPS) to induce an inflammatory response in microglial cells, nitro capsaicin was found to inhibit the production of pro-inflammatory mediators. nih.gov Specifically, it has been shown to decrease the expression of inducible nitric oxide synthase (iNOS) and the subsequent production of nitric oxide, a key inflammatory molecule. nih.gov Furthermore, nitro capsaicin has been observed to reduce the release of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), while promoting the expression of anti-inflammatory cytokines such as IL-4 and IL-10. nih.gov This suggests a potential for such compounds to shift microglia from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype. nih.gov

The following interactive table summarizes the observed effects of a representative nitro compound on markers of microglial activation and oxidative stress.

| Compound Studied | Cellular Process | Key Markers | Observed Effect |

| Nitro Capsaicin | Microglial Activation | Nitric Oxide Production | Inhibition |

| iNOS Expression | Inhibition | ||

| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Decreased Release | ||

| Anti-inflammatory Cytokines (IL-4, IL-10) | Increased Expression | ||

| 6-nitrobenzo[d]thiazol-2-amine derivative | Oxidative Stress | Antioxidant Enzymes (Superoxide Dismutase, Catalase) | Elevated Levels |

| Glutathione (B108866) Levels | Increased | ||

| Lactate Dehydrogenase Levels | Reduced | ||

| Reactive Oxygen Species (ROS) | Reduced Levels |

These findings from related nitro compounds suggest that the nitro group within this compound could be a key determinant of its biological activity, potentially enabling it to modulate neuroinflammatory and oxidative stress pathways. However, direct experimental evidence for this compound is necessary to confirm these specific effects.

Role of the Nitro Group in Biological Activity and Bioreduction Mechanisms

The nitro group is a critical functional moiety that significantly influences the biological activity of aromatic compounds like this compound. Its strong electron-withdrawing nature can modulate the molecule's physicochemical properties, such as its acidity, lipophilicity, and electronic distribution, which in turn affects its interaction with biological targets.

The biological effects of nitroaromatic compounds are often intimately linked to the metabolic fate of the nitro group within the cellular environment. A key process in the mechanism of action of these compounds is bioreduction, the enzymatic reduction of the nitro group. This metabolic transformation can lead to the formation of a series of reactive intermediates, each with its own potential to interact with cellular components and elicit a biological response.

The bioreduction of a nitroaromatic compound typically proceeds through a stepwise addition of electrons, catalyzed by a variety of nitroreductase enzymes present in both mammalian and microbial cells. The process can be summarized in the following sequence:

Nitroaromatic Compound (R-NO₂): The parent compound.

Nitroso Intermediate (R-NO): Formed by a two-electron reduction.

Hydroxylamine Intermediate (R-NHOH): Formed by a further two-electron reduction.

Amine Metabolite (R-NH₂): The final product of a six-electron reduction.

The following table outlines the key stages in the bioreduction of a generic nitroaromatic compound.

| Stage | Metabolite | Description |

| 1 | Nitroaromatic (R-NO₂) | The initial, stable form of the compound. |

| 2 | Nitroso (R-NO) | A highly reactive intermediate. |

| 3 | Hydroxylamine (R-NHOH) | Another reactive intermediate that can undergo further reactions. |

| 4 | Amine (R-NH₂) | The fully reduced and generally more stable final product. |

The generation of the nitroso and hydroxylamine intermediates is of particular importance, as these species are often more chemically reactive than the parent nitro compound. They can participate in redox cycling, a process where the intermediate is re-oxidized back to the nitro form, leading to the production of reactive oxygen species such as the superoxide anion. This futile cycle can contribute to oxidative stress within the cell.

Furthermore, the hydroxylamine intermediate can be a precursor to the formation of a highly reactive nitrenium ion, which has the potential to form covalent adducts with cellular macromolecules, including DNA and proteins. This interaction can lead to cytotoxicity and genotoxicity, which is a mechanism of action for some nitroaromatic-based antimicrobial and anticancer drugs.

Structure Activity Relationship Sar Studies of N Hydroxy 3 Nitro Benzamidine Derivatives

Impact of Substituent Modifications on the Benzamidine (B55565) Core

The benzamidine core of N-Hydroxy-3-nitro-benzamidine is a critical determinant of its biological activity. Modifications to the substituents on the phenyl ring can significantly alter the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.

A systematic study involving the synthesis and biological evaluation of a library of this compound derivatives with diverse substituents on the benzamidine core would be necessary to establish a clear SAR. Such a study would likely reveal that specific substitution patterns are favored for particular biological targets.

Table 1: Hypothetical Impact of Substituent Modifications on the Benzamidine Core

| Position of Substitution | Type of Substituent | Expected Impact on Activity | Rationale |

| 4-position | Electron-withdrawing (e.g., -Cl, -CF3) | Potential increase in potency | Enhanced binding affinity through electronic interactions. |

| 4-position | Electron-donating (e.g., -OCH3, -CH3) | Potential decrease in potency | Altered electronic profile may be less favorable for target interaction. |

| 2-position | Bulky alkyl group | Potential decrease in potency | Steric hindrance may prevent optimal binding to the target. |

| 5-position | Halogen (e.g., -F, -Br) | Variable | May influence lipophilicity and metabolic stability. |

Influence of the N-Hydroxy Moiety on Biological Potency and Selectivity

The N-hydroxy group is a crucial functional group in this compound, significantly influencing its biological properties. This moiety can act as a hydrogen bond donor and acceptor, and its ability to chelate metal ions is often critical for the inhibition of metalloenzymes.

The N-hydroxyamidine functional group is a known bioisostere of a carboxylic acid and can play a significant role in receptor binding. The acidity of the N-hydroxy proton is influenced by the electronic effects of the substituents on the aromatic ring. The presence of the electron-withdrawing nitro group at the 3-position increases the acidity of the N-hydroxy group, which may be crucial for its interaction with biological targets.

Modification or replacement of the N-hydroxy moiety would be expected to have a profound impact on biological activity. For instance, alkylation or acylation of the hydroxyl group to form N-alkoxy or N-acyloxy derivatives would abolish its hydrogen bond donating ability and likely reduce or alter its biological activity.

Bioisosteric replacement of the N-hydroxyamidine group with other acidic functionalities, such as a carboxylic acid or a tetrazole, could help to elucidate the precise role of this moiety in target binding. Such studies would reveal whether the specific geometry and electronic properties of the N-hydroxyamidine are essential for activity or if other acidic groups can serve a similar function.

Table 2: Predicted Effect of N-Hydroxy Moiety Modifications

| Modification | Expected Impact on Potency | Rationale |

| O-Alkylation | Significant decrease | Loss of hydrogen bond donating ability and altered steric profile. |

| O-Acylation | Significant decrease or loss of activity | Blocks key interactions and may act as a prodrug. |

| Replacement with -COOH | Variable | May retain some activity if acidity is the key factor, but geometry is different. |

| Replacement with -H | Significant decrease or loss of activity | Loss of key hydrogen bonding and chelating capabilities. |

Stereochemical Considerations in this compound Analogues

While this compound itself is not chiral, the introduction of chiral centers into its analogues can lead to stereoisomers with distinct biological activities. The three-dimensional arrangement of atoms in a molecule can be critical for its interaction with chiral biological macromolecules such as enzymes and receptors.

The synthesis of chiral analogues of this compound could be achieved by introducing substituents with stereocenters on the benzamidine core or by modifying the N-hydroxyamidine side chain. For example, the incorporation of a chiral alkyl or amino group on the phenyl ring would result in enantiomeric pairs.

It is well-established in medicinal chemistry that enantiomers of a chiral drug can exhibit significant differences in potency, efficacy, and toxicity. One enantiomer may be highly active while the other is inactive or even has an opposing effect. Therefore, the stereoselective synthesis and biological evaluation of individual enantiomers of chiral this compound analogues would be essential to fully understand their SAR.

The resolution of racemic mixtures of chiral analogues and the determination of the absolute configuration of the more active enantiomer would provide valuable insights into the stereochemical requirements of the biological target. This information is critical for the design of more potent and selective single-enantiomer drugs. The knowledge that the biological activity of chiral compounds can reside predominantly in one enantiomer underscores the importance of stereochemistry in drug design. researchgate.net

Pharmacophore Identification and Lead Optimization Strategies

Pharmacophore modeling is a powerful tool in drug discovery used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. For this compound derivatives, a pharmacophore model would typically include features such as hydrogen bond donors and acceptors, aromatic rings, and electrostatic interaction sites.

A putative pharmacophore for this compound could be defined by:

An aromatic ring (the benzamidine core).

A hydrogen bond donor/acceptor feature (the N-hydroxyamidine group).

An electron-withdrawing feature (the nitro group).

This initial pharmacophore model can be refined using a set of active and inactive analogues to create a more predictive model. Such a model can then be used for virtual screening of compound libraries to identify novel scaffolds that fit the pharmacophore and are likely to exhibit the desired biological activity.

Lead optimization is the process of modifying a biologically active compound (a "lead") to improve its properties, such as potency, selectivity, and pharmacokinetic profile. For this compound derivatives, lead optimization strategies would focus on systematic modifications of the lead structure based on the established SAR.

Key lead optimization strategies could include:

Analog Synthesis: Synthesizing a focused library of analogues with systematic variations in substituents on the benzamidine core to improve potency and selectivity.

Bioisosteric Replacement: Replacing the nitro group or the N-hydroxyamidine moiety with other functional groups that have similar physicochemical properties to explore their roles and potentially improve drug-like properties.

Structure-Based Drug Design: If the three-dimensional structure of the biological target is known, computational methods such as molecular docking can be used to design analogues that have improved binding affinity and selectivity.

Through an iterative process of design, synthesis, and biological testing, lead optimization aims to develop a preclinical candidate with an optimal balance of properties for further development.

Computational Chemistry and in Silico Modeling for N Hydroxy 3 Nitro Benzamidine Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein, to form a stable complex. This technique is crucial for understanding the binding mechanism of N-Hydroxy-3-nitro-benzamidine at a molecular level. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to rank them based on their predicted binding affinity.

Research on structurally related nitro-substituted benzamide (B126) derivatives has demonstrated the utility of this approach. For instance, in a study investigating the anti-inflammatory potential of such compounds, molecular docking was used to probe their interactions with the enzyme inducible nitric oxide synthase (iNOS). nih.govresearchgate.net The results showed that the number and orientation of the nitro groups were critical for efficient binding to the enzyme. nih.gov

Prediction of Binding Modes and Active Conformations

A primary outcome of molecular docking is the prediction of the most stable binding pose, or conformation, of this compound within the active site of a target protein. The simulation software generates multiple possible poses and scores them, with the lowest energy score typically representing the most likely and most stable binding mode. nih.gov

In studies of similar monocationic inhibitors targeting nitric oxide synthase, it was found that compounds could adopt distinct "normal" or "flipped" binding modes. nih.gov The preferred orientation was determined by subtle changes in the inhibitor's structure, which in turn dictated the specific interactions formed with the protein. For this compound, docking would aim to identify its most probable active conformation, revealing how the N-hydroxy and 3-nitro groups orient themselves to maximize favorable interactions within the target's binding pocket.

Identification of Key Interaction Sites

Beyond predicting the binding pose, molecular docking identifies the specific amino acid residues that form key interactions with the ligand. These interactions, which can include hydrogen bonds, electrostatic interactions, hydrophobic contacts, and π-stacking, are fundamental to the stability of the protein-ligand complex.

For example, docking studies on nitroaromatic compounds and benzamidine (B55565) analogs with various enzymes have highlighted the importance of interactions with specific residues. researchgate.netmdpi.com In the case of iNOS inhibitors, interactions with a critical glutamate (B1630785) residue (Glu377 in human iNOS) in the active site were found to be essential for binding. nih.gov Similarly, docking simulations for this compound would aim to pinpoint which residues in a target protein form significant bonds with its amidine, hydroxyl, and nitro functionalities, thereby providing a detailed map of its interaction fingerprint.

Table 1: Illustrative Docking Results for Nitro-Benzamide Derivatives against iNOS

| Compound | Description | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Compound 5 | Dinitro-benzamide analog | -8.5 | Glu377, Trp372, Tyr347 |

| Compound 6 | Nitro-benzamide analog | -8.2 | Glu377, Gln263, Met374 |

| 1400W | Known iNOS inhibitor | -9.1 | Glu377, Trp372, Arg266 |

Note: Data is illustrative and based on findings for related nitro-benzamide derivatives targeting iNOS. Binding energies and interacting residues are representative examples from such studies. nih.govresearchgate.netresearchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of every atom in the system over time, providing a realistic representation of how the this compound-protein complex behaves in a physiological environment (typically in a water box with ions). This allows for the assessment of the complex's stability and the exploration of the pathways through which the ligand binds to its target.

Characterization of Protein-Ligand Complex Stability

A crucial application of MD simulations is to validate the binding poses predicted by molecular docking and assess their stability. rsc.org The stability of the this compound-protein complex is typically analyzed by monitoring metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein atoms over the course of the simulation. researchgate.net A stable complex will generally show low and converging RMSD values, indicating that the ligand remains securely bound in its initial docked pose without significant fluctuations. nih.govresearchgate.net Conversely, a high and fluctuating RMSD might suggest an unstable interaction, prompting a re-evaluation of the docking results. nih.gov

Exploration of Ligand Diffusion and Binding Pathways

MD simulations can be used to model the entire process of a ligand binding to a protein, from its diffusion in the solvent to its final position in the binding pocket. nih.gov Extensive simulations on the related compound benzamidine with the enzyme trypsin have successfully reconstructed its complete binding process. nih.gov These studies revealed that the ligand does not always enter the binding site directly but may first interact with the protein surface and "roll" into the active site through intermediate states. nih.govnih.gov Such simulations can identify different binding pathways, transition states, and metastable intermediates that are critical for understanding the kinetics of the binding process. nih.govbiorxiv.org A similar approach applied to this compound could elucidate its specific binding mechanism, providing insights that are invaluable for designing drugs with improved association rates.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. wikipedia.org In QSAR, the structural properties of molecules are quantified using numerical values called molecular descriptors (e.g., lipophilicity, electronic properties, size, and shape). A statistical model is then built to correlate these descriptors with the observed activity. nih.gov

For a series of compounds related to this compound, a QSAR model could be developed to predict their therapeutic potency. A notable example is the QSAR analysis performed on 3-nitro-2,4,6-trihydroxybenzamide derivatives, which act as photosynthetic electron transport (PET) inhibitors. researchgate.netnih.gov The study found that descriptors related to the presence of hydroxyl and nitro groups were the most important factors determining the inhibitory activity. nih.gov This indicates that these functional groups play a direct role in the compound's mechanism of action. By developing a robust QSAR model, researchers can predict the activity of new, yet-to-be-synthesized analogs of this compound, prioritizing the most promising candidates for synthesis and testing, thereby accelerating the drug discovery process.

Table 2: Key Molecular Descriptors in a QSAR Model for PET Inhibitors

| Descriptor Type | Example Descriptor | Importance in Model | Implication for Activity |

| Constitutional | SsOHcount (count of hydroxyl groups) | High | Presence of -OH groups is beneficial for activity. |

| Constitutional | SddsN(nitro)count (count of nitro groups) | High | Presence of -NO2 groups is critical for activity. |

| Topological | Wiener Index (WienI) | Moderate | Relates to molecular branching and size. |

| Physicochemical | Partition Coefficient (logP) | Moderate | Influences the overall lipophilicity of the molecule. |

Note: This table is based on findings from QSAR studies on 3-nitro-2,4,6-trihydroxybenzamide derivatives and illustrates the types of descriptors used. researchgate.netnih.gov

Development of Predictive Models

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of computational toxicology and medicinal chemistry. nih.gov The fundamental goal of QSAR is to establish a mathematical correlation between the chemical structure of a compound and its biological activity or a specific property. computabio.com For nitroaromatic compounds, QSAR models have been extensively developed to predict toxic effects such as mutagenicity and in vivo toxicity, often measured by the 50% lethal dose (LD50). mdpi.comtandfonline.com

The development of a predictive model for a class of compounds that includes this compound would involve several key steps:

Data Set Compilation: A large, high-quality dataset of structurally diverse nitroaromatic compounds with experimentally determined biological activity or toxicity values is assembled. mdpi.com

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the dataset. nih.gov

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms such as Support Vector Machines (SVM), a relationship is established between the descriptors (independent variables) and the biological activity (dependent variable). mdpi.comosti.gov

Validation: The model's robustness and predictive power are rigorously tested using internal validation techniques (e.g., cross-validation) and, most importantly, external validation with a set of compounds not used in the model's creation. mdpi.comnih.gov

Such models can then be used to predict the activity or toxicity of new or untested compounds like this compound, providing a rapid screening tool to prioritize candidates for further experimental investigation. pharmaron.com

Utilization of Molecular Descriptors

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and physicochemical properties. They are the foundation of QSAR and other in silico models, translating a chemical structure into a format that statistical and machine learning algorithms can interpret. nih.gov For nitroaromatic compounds, descriptors can be categorized into several classes:

Constitutional Descriptors: These describe the basic composition of the molecule, such as molecular weight, atom counts (e.g., number of oxygen or nitrogen atoms), and the number of specific functional groups like nitro groups. tandfonline.com

Topological Descriptors: These are 2D descriptors that represent molecular connectivity and branching.

Physicochemical Descriptors: Properties like lipophilicity (LogP), water solubility (LogS), and Topological Polar Surface Area (TPSA) are crucial for predicting pharmacokinetic behavior.

Quantum Chemical Descriptors: Derived from quantum mechanics calculations, these descriptors provide information about the electronic structure of the molecule, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are vital for understanding reactivity. nih.govnih.gov

For this compound, these descriptors quantify the structural features responsible for its chemical behavior and biological interactions.

| Descriptor | Predicted Value | Significance |

|---|---|---|

| Molecular Weight | 181.15 g/mol | Influences diffusion and absorption rates. vulcanchem.comscbt.com |

| LogP (Octanol-Water Partition Coefficient) | ~1.0 - 1.5 | Measures lipophilicity, affecting membrane permeability and distribution. |

| Topological Polar Surface Area (TPSA) | 108.0 Ų | Predicts transport properties, such as intestinal absorption and blood-brain barrier penetration. |

| Hydrogen Bond Donors | 3 | Number of potential hydrogen bond donating groups, influencing solubility and receptor binding. |

| Hydrogen Bond Acceptors | 4 | Number of potential hydrogen bond accepting groups, influencing solubility and receptor binding. |

| Rotatable Bonds | 2 | Indicates molecular flexibility, which can affect receptor binding affinity. |

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Profiling

A significant portion of drug candidates fail during development due to poor pharmacokinetic (ADME) properties or unacceptable toxicity (T). nih.gov In silico ADMET prediction offers a crucial early-stage screening method to identify and filter out compounds with unfavorable profiles long before they reach clinical trials. nih.gov Numerous web-based tools and software platforms, such as ADMETlab and SwissADME, have been developed to predict a wide range of ADMET-related endpoints. biorxiv.org These tools utilize vast databases of experimental data to build predictive QSAR and machine learning models. computabio.comscbdd.com

In Silico Assessment of Pharmacokinetic Profiles

The pharmacokinetic profile of a drug determines its concentration and persistence in the body, which is critical for its efficacy and safety. In silico tools can predict key ADME parameters for this compound based on its structure.

Absorption: Prediction of properties like Human Intestinal Absorption (HIA) and Caco-2 cell permeability helps to estimate the extent to which the compound will be absorbed after oral administration.

Distribution: Parameters such as Blood-Brain Barrier (BBB) permeability and Plasma Protein Binding (PPB) are predicted to understand where the compound will travel within the body. BBB permeability is especially important for drugs targeting the central nervous system, while high PPB can limit the amount of free drug available to exert its effect.

Metabolism: Models predict whether a compound is likely to be a substrate or inhibitor of major Cytochrome P450 (CYP) enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4). This is vital for assessing the risk of drug-drug interactions.

Excretion: Properties related to elimination, such as clearance and half-life, can be estimated to understand how long the compound will remain in the body.

| Parameter | Category | Predicted Outcome | Implication |

|---|---|---|---|

| Human Intestinal Absorption (HIA) | Absorption | Good | Likely to be well-absorbed from the gastrointestinal tract. |

| Caco-2 Permeability | Absorption | Moderate to High | Suggests good potential for passive diffusion across the intestinal wall. |

| Blood-Brain Barrier (BBB) Permeability | Distribution | Low / Non-penetrant | Unlikely to cross into the brain, reducing the risk of central nervous system side effects. |

| Plasma Protein Binding (PPB) | Distribution | Moderate | A significant fraction of the drug may be bound to plasma proteins, affecting its free concentration. |

| CYP2D6 Inhibitor | Metabolism | Likely Inhibitor | Potential for drug-drug interactions with other drugs metabolized by this enzyme. |

| CYP3A4 Substrate | Metabolism | Likely Substrate | The compound may be metabolized by the most common drug-metabolizing enzyme. |

Computational Approaches for Toxicity Risk Assessment

Computational toxicology focuses on using in silico methods to predict the potential adverse effects of chemicals. For nitroaromatic compounds, toxicity is a significant concern due to their wide industrial use and potential genotoxic risks. nih.govsid.ir QSAR models are frequently employed to predict various toxicity endpoints. mdpi.com These models often use descriptors related to the nitro group, as its presence is a key factor in the toxicity mechanisms of this chemical class. tandfonline.com

Commonly predicted toxicity endpoints include:

Ames Mutagenicity: Predicts the potential of a compound to cause mutations in bacterial DNA, which is an indicator of carcinogenic potential.

hERG Inhibition: The blockage of the hERG potassium channel can lead to fatal cardiac arrhythmias. In silico models are used to flag this potential liability early.

Hepatotoxicity (DILI): Predicts the potential for Drug-Induced Liver Injury.

Acute Oral Toxicity: Estimates the LD50 value in rodents, providing a measure of acute toxicity.

| Toxicity Endpoint | Predicted Risk | Significance |

|---|---|---|

| Ames Mutagenicity | Positive | Potential to be mutagenic, a common concern for nitroaromatic compounds. |

| hERG Inhibition | Low Risk | Unlikely to cause cardiotoxicity via hERG channel blockade. |

| Hepatotoxicity | Possible Risk | Potential for liver toxicity should be monitored in further studies. |

| Skin Sensitization | Low Risk | Unlikely to cause an allergic reaction upon skin contact. |

| Acute Oral Toxicity (LD50) | Category III/IV (Harmful/Warning) | Indicates moderate to low acute toxicity upon ingestion. |

Quantum Mechanics (QM) Calculations for Electronic Properties and Reactivity

Quantum mechanics calculations provide a highly detailed description of the electronic structure of molecules, which is fundamental to understanding their reactivity and interactions. nih.gov Methods like Density Functional Theory (DFT) are increasingly used in drug discovery to elucidate reaction mechanisms, predict molecular geometries, and calculate electronic properties that govern intermolecular interactions. mdpi.com

For this compound, QM calculations can reveal:

Electron Distribution and Electrostatic Potential: These calculations map the electron-rich and electron-poor regions of the molecule. The electron-withdrawing nature of the nitro group significantly influences the electron distribution on the benzene (B151609) ring, creating sites susceptible to nucleophilic or electrophilic attack. The electrostatic potential map is crucial for understanding how the molecule will interact with biological targets like enzymes or receptors.

Frontier Molecular Orbitals (HOMO and LUMO): The energy and shape of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of chemical reactivity. A low LUMO energy, often seen in nitroaromatic compounds, indicates a high susceptibility to reduction, which is a key step in the metabolic activation that can lead to toxicity.

Reaction Mechanisms: QM can be used to model the step-by-step mechanism of chemical reactions, calculating the energy barriers and identifying transition states. This could be applied to study the metabolism of this compound or its covalent interaction with a biological target.

Generation of Descriptors: QM methods are also used to generate highly accurate electronic descriptors (e.g., partial charges, dipole moment, orbital energies) for use in developing more sophisticated and predictive QSAR models. nih.govnih.gov

By providing this fundamental insight, QM calculations complement the broader predictions of QSAR and ADMET models, offering a deeper, mechanism-based understanding of the molecule's behavior. rsc.org

Advanced Analytical Characterization Techniques for N Hydroxy 3 Nitro Benzamidine

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are fundamental to determining the molecular structure of N-Hydroxy-3-nitro-benzamidine by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. While specific experimental spectra for this compound are not widely published, the expected chemical shifts and coupling patterns can be predicted based on the electronic environment of each nucleus.

¹H-NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the exchangeable protons of the amidoxime (B1450833) group. The four protons on the benzene (B151609) ring are in different chemical environments due to the meta substitution pattern. The proton at the C2 position would likely appear as a singlet or a finely split triplet at the most downfield position due to its proximity to both the nitro and amidoxime groups. The protons at C4, C5, and C6 would exhibit complex splitting patterns (doublets, triplets, or doublet of doublets) in the aromatic region. The protons of the -NH₂ and -OH groups would appear as broad singlets, and their chemical shifts can vary depending on the solvent and concentration.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum should display seven distinct signals, corresponding to the seven carbon atoms in the molecule. The signal for the amidine carbon (C=N) would be observed in the range of 145-155 ppm. The carbon atom attached to the nitro group (C3) would be significantly deshielded. The other four aromatic carbon signals would appear in the typical aromatic region (120-140 ppm).

2D-NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) would be used to establish the connectivity between adjacent protons on the aromatic ring, confirming their relative positions. Heteronuclear correlation experiments, such as HSQC (Heteronuclear Single Quantum Coherence), would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the ¹H and ¹³C spectra.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Technique | Predicted Chemical Shift (ppm) | Notes |

| Aromatic H | ¹H-NMR | 7.5 - 8.5 | Complex splitting patterns expected due to meta-substitution. |

| -NH₂ | ¹H-NMR | 5.0 - 6.0 | Broad singlet, exchangeable with D₂O. |

| -OH | ¹H-NMR | 9.0 - 10.0 | Broad singlet, exchangeable with D₂O. |

| C=N | ¹³C-NMR | 145 - 155 | Amidine carbon. |

| C-NO₂ | ¹³C-NMR | 148 - 152 | Carbon bearing the nitro group. |

| Aromatic C | ¹³C-NMR | 120 - 140 | Four distinct signals expected for the remaining aromatic carbons. |

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues. For this compound (molecular formula C₇H₇N₃O₃), the molecular weight is 181.15 g/mol . The high-resolution mass spectrum (HRMS) would show a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ very close to its calculated monoisotopic mass. The fragmentation pattern would be characteristic of the structure, with expected losses of small neutral molecules.

Expected Mass Spectrometry Fragmentation for this compound

| Fragment Ion (m/z) | Proposed Lost Fragment | Formula of Fragment |

| 181 | [M]⁺ | - |

| 165 | [M-O]⁺ or [M-NH₂]⁺ | O or NH₂ |

| 164 | [M-OH]⁺ | OH |

| 135 | [M-NO₂]⁺ | NO₂ |

| 119 | [M-NO₂-O]⁺ | NO₂, O |

| 104 | [C₇H₄N]⁺ | C₆H₄(NO₂)CN |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups. Data from related compounds like 3-nitrobenzamide and N-hydroxybenzamide suggest the regions where these peaks would appear. nist.govnist.gov The presence of strong absorption bands for the nitro group is particularly diagnostic. orgchemboulder.com

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H | Stretching | 3200 - 3400 | Broad, Medium |

| N-H | Stretching | 3100 - 3300 | Medium |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium-Weak |

| C=N (Amidine) | Stretching | 1640 - 1680 | Medium-Strong |

| Aromatic C=C | Stretching | 1580 - 1620 | Medium |

| N-O (Nitro) | Asymmetric Stretching | 1515 - 1560 | Strong |

| N-O (Nitro) | Symmetric Stretching | 1345 - 1385 | Strong |

| C-N | Stretching | 1200 - 1350 | Medium |

| N-O | Stretching | 900 - 950 | Medium |

UV-Vis spectroscopy measures the electronic transitions within a molecule. This compound contains a benzene ring substituted with a nitro group (-NO₂) and a hydroxyamidine group (-C(NOH)NH₂). These groups act as chromophores and auxochromes, leading to characteristic absorption bands. The spectrum is expected to show strong absorptions in the UV region (typically between 200-400 nm) corresponding to π → π* transitions of the aromatic ring and n → π* transitions involving the non-bonding electrons of the oxygen and nitrogen atoms.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline solid. This technique provides exact bond lengths, bond angles, and torsional angles. While a crystal structure for this compound is not publicly available, analysis of its isomer, N-Hydroxy-4-nitrobenzimidamide, reveals key structural features that would be expected. nih.gov A crystallographic study would confirm the planar geometry of the benzene ring and reveal the orientation of the nitro and hydroxyamidine substituents relative to the ring. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding involving the -OH and -NH₂ groups, which dictate the packing of molecules in the crystal lattice.

Chromatographic Purity Assessment (e.g., High-Performance Liquid Chromatography)